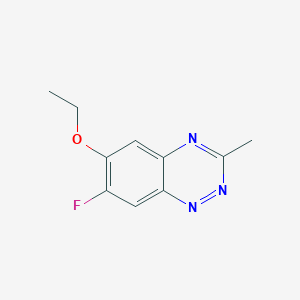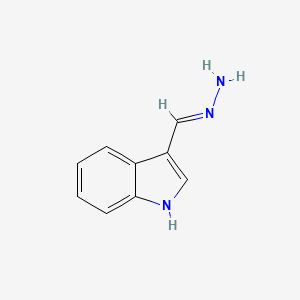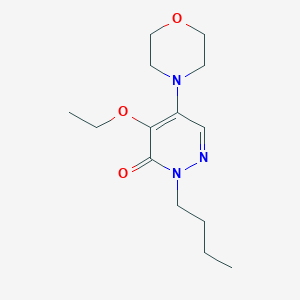![molecular formula C9H11ClN4 B13102839 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine CAS No. 1363405-31-5](/img/structure/B13102839.png)
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a tert-butyl group and a chlorine atom in the structure imparts unique chemical reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs), due to its stability and reactivity.
Catalysis: It serves as a ligand in the development of metal-based catalysts for various organic transformations.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Di-tert-butyl-2-chloro-1,3,5-triazine: Similar in structure but lacks the pyrazole ring.
3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-one: Contains a nitro group and a different ring fusion pattern.
2-Amino-1,3,5-triazine: Lacks the pyrazole ring and tert-butyl group but shares the triazine core
Uniqueness
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical reactivity and stability. Its fused ring system also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1363405-31-5 |
|---|---|
Molekularformel |
C9H11ClN4 |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3 |
InChI-Schlüssel |
HTCTWYWOBUVGME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


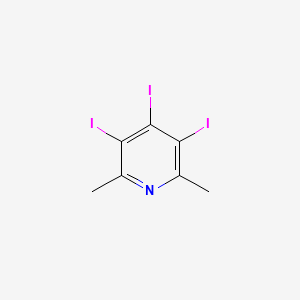
![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
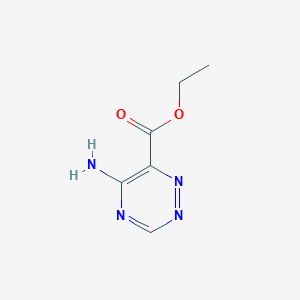
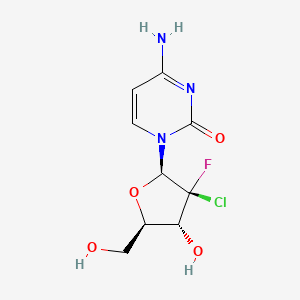
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)


![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
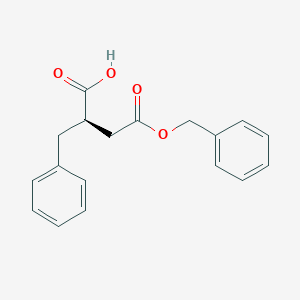
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
